Ampkinone
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Overview
Description
Ampkinone is a small molecule known for its role as an indirect activator of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, making this compound a compound of significant interest in metabolic research and therapeutic applications .
Mechanism of Action
Target of Action
Ampkinone primarily targets the AMP-activated protein kinase (AMPK) . AMPK is a central regulator of energy homeostasis, coordinating metabolic pathways to balance nutrient supply with energy demand . It is a serine/threonine protein kinase complex consisting of a catalytic α-subunit, a scaffolding β-subunit, and a regulatory γ-subunit .
Biochemical Analysis
Biochemical Properties
Ampkinone interacts with the AMPK complex, a serine/threonine protein kinase complex consisting of a catalytic α-subunit, a scaffolding β-subunit, and a regulatory γ-subunit . The activation of AMPK by this compound is indirect, occurring through a mechanism that stimulates both LKB1 and CaMKK-mediated AMPK activity . This interaction does not noticeably affect the cellular AMP/ATP ratio, PI 3-K/Akt signaling, or the respiratory chain .
Cellular Effects
This compound has been shown to enhance glucose uptake in muscle cells . This effect is mediated by the activation of AMPK, which coordinates metabolic pathways to balance nutrient supply with energy demand . The activation of AMPK by this compound can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves triggering a conformational change in the AMPK complex that allows further activation by phosphorylation of Thr-172 in the AMPK α subunit . This mechanism is similar to the allosteric activation of AMPK by AMP binding .
Temporal Effects in Laboratory Settings
Given its role as an AMPK activator, it is likely that the effects of this compound would change over time as AMPK activity influences various metabolic pathways .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. Given its role as an AMPK activator, it is likely that different dosages of this compound would have varying effects on AMPK activity and thus on metabolic processes .
Metabolic Pathways
This compound, as an AMPK activator, is involved in various metabolic pathways. AMPK coordinates metabolic pathways to balance nutrient supply with energy demand . Therefore, this compound could potentially interact with enzymes or cofactors involved in these pathways.
Transport and Distribution
Given its role as an AMPK activator, it is likely that this compound would be transported and distributed in a manner that allows it to interact with the AMPK complex .
Subcellular Localization
Given its role as an AMPK activator, it is likely that this compound would need to be localized in the same subcellular compartments as the AMPK complex in order to exert its effects .
Preparation Methods
The synthesis of Ampkinone involves several steps, typically starting with the construction of its benzopyran substructure. The synthetic route includes the formation of key intermediates through reactions such as Friedel-Crafts acylation, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Ampkinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
Ampkinone has a wide range of scientific research applications:
Chemistry: Used as a tool to study AMPK activation and its effects on cellular metabolism.
Biology: Investigated for its role in regulating glucose uptake and lipid metabolism in muscle cells.
Medicine: Explored as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes due to its ability to activate AMPK and improve metabolic parameters.
Industry: Utilized in the development of new drugs targeting metabolic pathways.
Comparison with Similar Compounds
Ampkinone is compared with other AMPK activators such as:
AICAR: A direct AMPK activator that mimics AMP.
Metformin: An indirect activator used widely in the treatment of type 2 diabetes.
RSVA314: Another indirect activator with a different mechanism of action. This compound is unique due to its specific benzopyran structure and its indirect activation mechanism, which requires LKB1 activity.
Properties
IUPAC Name |
2-(4-benzoylphenyl)-6-hydroxy-7-methoxy-4,4-dimethylchromeno[3,4-e]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23NO6/c1-31(2)25-20(21-15-16-23(37-3)27(34)28(21)38-31)13-14-22-24(25)30(36)32(29(22)35)19-11-9-18(10-12-19)26(33)17-7-5-4-6-8-17/h4-16,34H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRCHDIWBKOMEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC3=C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C6=C(O1)C(=C(C=C6)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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